2-Formylphenyl 1-naphthoate
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Overview
Description
2-Formylphenyl 1-naphthoate is an organic compound with the molecular formula C18H12O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylphenyl 1-naphthoate typically involves a multistep reaction process. One common method includes the reaction between acenaphthoquinone and various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, where the alcohols act both as solvents and nucleophiles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to facilitate large-scale production, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: 2-Carboxyphenyl 1-naphthoate.
Reduction: 2-Hydroxymethylphenyl 1-naphthoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Formylphenyl 1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of organic semiconductors and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-Formylphenyl 1-naphthoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The naphthoate moiety can interact with hydrophobic regions of proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 2-Ethoxy-4-formylphenyl 1-naphthoate
- 2-Hydroxyphenyl 1-naphthoate
- 2-Methoxyphenyl 1-naphthoate
Comparison: 2-Formylphenyl 1-naphthoate is unique due to the presence of both a formyl group and a naphthoate moiety, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2-formylphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHJVCZUYTSQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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